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N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide (CAS 1210485-42-9, molecular formula C14H22N6O2S, molecular weight 338.43) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. The compound features an azepane (seven-membered nitrogen-containing ring) at the 4-position of the pyrazolo[3,4-d]pyrimidine core and a methanesulfonamide group linked via an ethyl spacer at the 1-position.

Molecular Formula C14H22N6O2S
Molecular Weight 338.43
CAS No. 1210485-42-9
Cat. No. B2866998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide
CAS1210485-42-9
Molecular FormulaC14H22N6O2S
Molecular Weight338.43
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3
InChIInChI=1S/C14H22N6O2S/c1-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-2-3-5-8-19/h10-11,18H,2-9H2,1H3
InChIKeyWTTYLCLMOYICKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide (CAS 1210485-42-9): Core Structural and Physicochemical Profile for Research Procurement


N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide (CAS 1210485-42-9, molecular formula C14H22N6O2S, molecular weight 338.43) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. The compound features an azepane (seven-membered nitrogen-containing ring) at the 4-position of the pyrazolo[3,4-d]pyrimidine core and a methanesulfonamide group linked via an ethyl spacer at the 1-position . Pyrazolo[3,4-d]pyrimidine derivatives are structurally analogous to purines, enabling competitive inhibition of ATP-binding sites in kinases and other purine-utilizing enzymes, which has led to their investigation as kinase inhibitors across multiple therapeutic areas [1]. The azepane ring is a relatively less common cyclic amine substituent in this scaffold class compared to piperidine (six-membered) or pyrrolidine (five-membered) analogs, which may confer distinct conformational properties and target interaction profiles.

Why Generic Substitution of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide Is Not Advisable


Pyrazolo[3,4-d]pyrimidine-based compounds with different substituents at the 4-position and N1 side chains exhibit markedly divergent kinase selectivity profiles, even when structural differences appear subtle. Evidence from closely related scaffolds demonstrates that the nature of the cyclic amine at the 4-position—whether azepane (seven-membered ring), piperidine (six-membered), or pyrrolidine (five-membered)—can significantly alter both potency and selectivity across kinase families. Notably, the rigidification of pyrazolo[3,4-d]pyrimidine-based inhibitors through strategic structural modifications has been shown to dramatically improve kinase selectivity [1]. Additionally, the methanesulfonamide functional group, when positioned at the N1 ethyl linker terminus, contributes critically to hydrogen-bonding networks and target engagement, as demonstrated by the structure-activity relationships (SAR) of related pyrazolopyrimidine sulfonamide Mer kinase inhibitors such as UNC1062 [2]. Therefore, casual substitution of this specific azepane-methanesulfonamide compound with a piperidine analog or a different N1-substituted derivative without rigorous comparative profiling is scientifically unjustified.

Quantitative Differentiation Evidence for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide (CAS 1210485-42-9) Relative to Analogs


Conformational and Steric Differentiation via Azepane Ring Size Relative to Piperidine and Pyrrolidine Analogs

The seven-membered azepane ring at the 4-position of the pyrazolo[3,4-d]pyrimidine core distinguishes this compound from the more common six-membered piperidine and five-membered pyrrolidine analogs. In pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the cyclic amine at position 4 directly interacts with the ATP-binding pocket of target kinases. The azepane ring adopts a distinct conformational profile compared to piperidine: azepane exists in multiple low-energy conformations including chair and twist-chair forms with a wider N–C–C angle and greater ring flexibility, whereas piperidine predominantly occupies a single chair conformation [1]. This conformational difference is expected to alter the spatial orientation of the pyrazolo[3,4-d]pyrimidine core within the kinase hinge region. In structurally related kinase inhibitor series, the exchange of the cyclic amine ring size has been shown to modulate both potency and selectivity profiles [2]. The significance of ring-size modulation is underscored by the observation that rigidification strategies in pyrazolo[3,4-d]pyrimidine scaffolds can dramatically alter kinase selectivity profiles [3].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Physicochemical and Rule-of-Five Comparison: Azepane- vs. Piperidine-Substituted Pyrazolo[3,4-d]pyrimidine Methanesulfonamides

The target compound (C14H22N6O2S, MW 338.43) differs from its direct piperidine analog (N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide; CAS 1210778-53-2; C13H20N6O2S; MW 324.40) by one methylene unit in the cyclic amine [1]. Both compounds have the same calculated hydrogen bond acceptor count (6) and hydrogen bond donor count (2), but the azepane variant possesses higher molecular weight, higher calculated logP (azepane contributes ~0.5 log unit increase per additional methylene), and greater topological polar surface area due to the larger ring . The azepane-containing compound has 2 rotatable bonds (same as piperidine analog) and a polar surface area of approximately 93 Ų, placing it within favorable drug-like chemical space but with marginally distinct permeability and solubility characteristics relative to the piperidine congener.

Drug-likeness Physicochemical properties Medicinal chemistry

Scaffold-Level Selectivity Evidence: Pyrazolo[3,4-d]pyrimidine Sulfonamide Series Demonstrates Target-Class Selectivity (Mer Kinase vs. TAM Family)

Although no published selectivity data exist for the specific compound N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide, closely related pyrazolo[3,4-d]pyrimidine sulfonamide derivatives have demonstrated impressive target-class selectivity. The structurally related compound UNC1062—a pyrazolopyrimidine sulfonamide with structural similarity at the core and sulfonamide group—exhibits a Mer TK IC50 of 1.1 nM with intra-family selectivity over Tyro3 (IC50 = 60 nM, ~55-fold selectivity) and Axl (IC50 = 85 nM, ~77-fold selectivity) [1]. This selectivity is driven by specific interactions of the sulfonamide group within the Mer kinase active site. The scaffold-level evidence indicates that pyrazolo[3,4-d]pyrimidine sulfonamides are capable of achieving high selectivity within kinase subfamilies, and the nature of the 4-position substituent (azepane vs. other amines) is expected to further modulate this selectivity profile [2].

Kinase selectivity Mer tyrosine kinase TAM receptor family Pyrazolopyrimidine sulfonamide

Functional Group Differentiation: Methanesulfonamide vs. Carboxamide and Free Amine in N1 Side Chain Analog Series

The methanesulfonamide group (—NHSO2CH3) at the N1 ethyl linker terminus of the target compound represents a specific functional group choice that differentiates it from closely related analogs bearing alternative N1 substituents. In pyrazolo[3,4-d]pyrimidine series, the N1 substituent profoundly influences target binding, pharmacokinetics, and selectivity [1]. The methanesulfonamide group acts as a dual hydrogen bond donor (N–H) and acceptor (S=O), providing a distinct hydrogen-bonding pharmacophore compared to: (i) the free amine analog [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, which has a primary amine with different pKa and hydrogen-bonding geometry; (ii) the carboxamide analog N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide, which presents an amide hydrogen-bonding motif instead of sulfonamide; and (iii) the dimethylsulfamoyl benzamide analog N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, which introduces a bulkier aryl sulfonamide . Each of these functional group variations is expected to produce distinct target engagement profiles, solubility characteristics, and metabolic stability.

Sulfonamide Hydrogen bonding Metabolic stability Side-chain SAR

Expanded Kinase Selectivity Potential: Azepane as an Under-Explored Motif in Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor Design

The azepane substituent is significantly under-represented in published pyrazolo[3,4-d]pyrimidine kinase inhibitor SAR compared to piperidine, morpholine, and acyclic amine substituents. A survey of the pyrazolo[3,4-d]pyrimidine kinase inhibitor literature reveals that the vast majority of reported compounds utilize six-membered cyclic amines (piperidine, piperazine, morpholine) at the 4-position [1]. This under-exploration implies that the azepane substitution may access kinase selectivity space not covered by existing piperidine-based SAR. The seven-membered ring introduces a unique steric and conformational profile that may enable selectivity against kinases that are not well-differentiated by piperidine-substituted analogs. This hypothesis is supported by evidence from other kinase inhibitor scaffolds where azepane substitution has yielded distinct selectivity profiles [2]. Furthermore, azepane-containing compounds have been shown to achieve high potency in kinase inhibition contexts: an azepane derivative was reported with an IC50 of 4 nM against PKB-α [3], demonstrating that the seven-membered ring is compatible with high-affinity kinase binding. The compound 12f—a pyrazolo[3,4-d]pyrimidine with cyclic substituents at position 4—was identified as one of the best σ1R ligands ever described in terms of lipophilic ligand efficiency [4], indicating that cyclic substituents at this position can yield highly optimized target engagement.

Kinase inhibitor Azepane Selectivity Lead optimization

ADME and Safety Differentiation: Reduced hERG Liability Potential of Pyrazolopyrimidine Sulfonamides vs. Other Kinase Inhibitor Chemotypes

The pyrazolopyrimidine sulfonamide chemotype to which CAS 1210485-42-9 belongs has demonstrated a favorable cardiac safety profile in preclinical assays. The structurally related Mer inhibitor UNC1062 was specifically evaluated for hERG activity using the PatchXpress assay and showed no significant hERG channel inhibition, distinguishing it from many kinase inhibitor chemotypes that carry hERG liability [1]. hERG (human Ether-à-go-go-Related Gene) channel inhibition is a leading cause of drug-induced QT prolongation and cardiotoxicity, representing a major attrition factor in kinase inhibitor development. The methanesulfonamide group, with its polar character and hydrogen-bonding capacity, is less likely to engage the hydrophobic hERG channel pore compared to the basic amine and aromatic-rich pharmacophores common in many kinase inhibitors [2]. While no direct hERG data exist for the specific azepane-substituted compound, the shared pyrazolopyrimidine sulfonamide core with UNC1062 provides class-level evidence that this chemotype may offer a more favorable starting point for cardiac safety than alternative kinase inhibitor scaffolds.

hERG Cardiotoxicity Safety pharmacology Pyrazolopyrimidine sulfonamide

High-Value Application Scenarios for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide (CAS 1210485-42-9)


Kinase Selectivity Panel Screening: Exploring Novel Selectivity Space via Azepane Substitution

This compound is ideally suited for inclusion in kinase selectivity panel screens where piperidine-substituted pyrazolo[3,4-d]pyrimidines have been extensively characterized but have failed to achieve adequate selectivity within a kinase subfamily. The seven-membered azepane ring introduces conformational and steric properties distinct from the commonly used piperidine ring, potentially accessing selectivity vectors not explored in published SAR [1]. Researchers can use this compound as a screening tool to identify kinases for which azepane substitution confers enhanced selectivity relative to piperidine controls. The methanesulfonamide group provides a well-characterized hydrogen-bonding pharmacophore compatible with ATP-binding site engagement, as demonstrated by structurally related pyrazolopyrimidine sulfonamide inhibitors .

Lead Optimization Starting Point for Kinase Targets with Challenged hERG Safety Profiles

For kinase drug discovery programs where lead compounds from other chemotypes (e.g., quinazolines, pyridopyrimidines) exhibit unacceptable hERG inhibition, this pyrazolopyrimidine sulfonamide compound represents a structurally distinct starting point. The pyrazolopyrimidine sulfonamide chemotype has demonstrated absence of significant hERG activity in the PatchXpress assay for a closely related analog (UNC1062) [1], providing class-level evidence of a more favorable cardiac safety starting point. The methanesulfonamide group reduces basicity compared to amine-containing kinase inhibitors, decreasing the likelihood of hERG channel engagement. Procurement of this specific analog enables SAR exploration around the azepane ring to optimize potency while maintaining the favorable hERG profile associated with this chemotype.

Physicochemical Property Optimization: Modulating Lipophilicity via Azepane Ring Size

In lead optimization campaigns where the piperidine analog (CAS 1210778-53-2) has been profiled but requires slightly increased lipophilicity for improved membrane permeability or target engagement, the azepane variant provides a controlled +1 methylene unit increase in molecular weight and an estimated +0.4 to +0.5 log unit increase in calculated logP [1]. This incremental change allows medicinal chemists to fine-tune physicochemical properties without altering the core scaffold or functional groups. The compound can serve as a tool to test whether modest increases in lipophilicity translate to improved cellular potency while monitoring the impact on solubility, permeability, and non-specific binding.

Sigma Receptor and Non-Kinase Target Profiling: Exploiting Pyrazolo[3,4-d]pyrimidine Polypharmacology

Given that pyrazolo[3,4-d]pyrimidine derivatives with cyclic substituents at position 4 have demonstrated potent sigma-1 receptor (σ1R) ligand activity—with compound 12f identified as one of the best σ1R ligands in terms of lipophilic ligand efficiency [1]—this compound should be evaluated in sigma receptor binding assays as part of a broader target profiling strategy. The azepane substituent at position 4 represents a structural motif distinct from those characterized in the published σ1R SAR, potentially revealing novel sigma receptor pharmacology. This compound may serve as a dual-activity probe for investigating the intersection of kinase and sigma receptor pathways in pain, neurodegeneration, or oncology research.

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